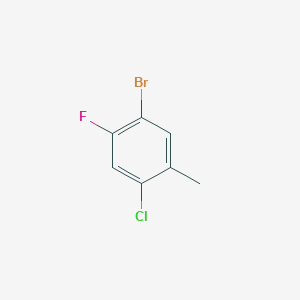

1-Bromo-4-chloro-2-fluoro-5-methylbenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMGARFZRFRQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451759 | |

| Record name | 5-Bromo-2-chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200190-87-0 | |

| Record name | 5-Bromo-2-chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-chloro-4-fluoro-toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Spectroscopic Characterization of 1 Bromo 4 Chloro 2 Fluoro 5 Methylbenzene

Theoretical Calculations for Structure and Reactivity

Theoretical calculations have become indispensable tools in modern chemistry for predicting molecular structure, reactivity, and various properties, offering a powerful complement to experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For halogenated benzenes like 1-bromo-4-chloro-2-fluoro-5-methylbenzene, DFT calculations can elucidate the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. ucsb.eduwikipedia.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ucsb.edu

Table 1: Representative Frontier Molecular Orbital Energies for a Related Halogenated Nitrobenzene

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 5.0 |

Note: Data is illustrative and based on a similar compound, 4-bromo-2-fluoro-1-nitrobenzene, to demonstrate the concept.

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

A significant feature of halogenated compounds is the phenomenon of the "sigma-hole" (σ-hole). rsc.orgwikipedia.org This refers to a region of positive electrostatic potential on the outermost portion of the halogen atom, centered along the axis of the covalent bond. rsc.org The formation of a σ-hole is due to the anisotropic distribution of electron density around the halogen atom. rsc.org

The halogens in this compound, particularly bromine and chlorine, are expected to possess σ-holes, making them capable of forming halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic σ-hole of a halogen atom and a nucleophilic region on another molecule, such as a lone pair of electrons. wikipedia.orgnih.gov The strength of the σ-hole and, consequently, the halogen bond, generally increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). nih.gov The presence of electron-withdrawing groups on the aromatic ring can enhance the positive potential of the σ-hole. nih.gov These interactions are highly directional and play a crucial role in various fields, including crystal engineering and biological systems. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are extensively used for the risk assessment of chemicals where experimental data is limited.

The development of robust QSAR/QSPR models relies on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For halogenated benzenes, a variety of descriptors are commonly employed:

Topological descriptors: These describe the atomic connectivity in the molecule, such as the molecular connectivity indices.

Quantum chemical descriptors: These are derived from computational chemistry calculations and include the energies of the HOMO and LUMO, dipole moment, and atomic charges. The energy of the LUMO, for instance, has been found to be a significant parameter in predicting the toxicity of halogenated benzenes to bacteria. nih.govbesjournal.com

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP or logKow), which is a measure of a compound's hydrophobicity and is crucial for predicting its bioaccumulation potential. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Halogenated Benzenes

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices | Describes molecular size and shape. |

| Quantum Chemical | ELUMO (Energy of LUMO) | Relates to electrophilicity and reactivity. nih.gov |

| Atomic Charges | Indicates sites for electrostatic interactions. | |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and bioaccumulation. researchgate.net |

QSAR models are powerful tools for predicting the biological and environmental fate of halogenated benzenes like this compound.

For biological activity, QSAR models have been developed to predict the toxicity of halogenated benzenes to various organisms. For example, models have been established to predict the acute toxicity of these compounds to bacteria in natural waters, where descriptors like ELUMO, atomic charges, and logP have shown good correlation with toxicity. nih.govbesjournal.com The toxicity of halogenated benzenes can be influenced by their hydrophobicity, leading to non-polar narcosis, while some derivatives can exhibit higher toxicity through more specific mechanisms. nih.govbesjournal.com

Regarding environmental fate, QSAR models can predict key processes such as bioaccumulation, persistence, and degradation. The bioconcentration factor (BCF) in fish, for instance, has been successfully modeled for halogenated benzenes using quantum chemical and thermodynamic descriptors. researchgate.net Such models are crucial for assessing the potential of these compounds to accumulate in the food chain. nih.gov Furthermore, predictive models can help in understanding the transformation of halogenated aromatics in the environment, such as microbial reductive dehalogenation, by correlating reaction rates with electronic properties of the molecules. nih.gov

Molecular Dynamics Simulations of Halogenated Systems

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of halogenated aromatic systems at the molecular level. These simulations model the interactions between molecules over time, providing insights into bulk properties, intermolecular forces, and dynamic processes. For polyhalogenated benzenes, accurate force fields are essential to describe the complex interactions introduced by multiple halogen substituents.

Recent advancements have led to the development of sophisticated models like the polarizable ellipsoidal force field (PEff), which can be applied to a wide range of halogenated benzene (B151609) compounds. arxiv.org This model is particularly important for polyhalogenated systems because it accounts for the phenomenon of "σ-holes." A σ-hole is a region of positive electrostatic potential on the outermost portion of a halogen atom, opposite the covalent bond, which allows for attractive, noncovalent interactions known as halogen bonds. arxiv.org In molecules with multiple halogens, these σ-holes can interact and couple, influencing the molecule's conformation and its interactions with its environment. arxiv.org

MD simulations of systems containing molecules like this compound can predict key physical properties and behaviors, including:

Intermolecular Interactions: The simulations can detail the nature of π-π stacking, van der Waals forces, and halogen bonding between molecules. A computational study on various benzene derivatives, including chlorobenzene (B131634), revealed that slipped-parallel and T-shaped configurations are often the most stable arrangements for π-π interactions. banglajol.info

Solvation and Distribution: By simulating the compound in different solvents, MD can predict its solubility and partitioning behavior, which is crucial for understanding its environmental fate and transport.

Conformational Dynamics: The simulations can explore the rotational freedom of the methyl group and the vibrational modes of the molecule, providing a dynamic picture that complements static quantum chemistry calculations.

These computational studies are vital for building a comprehensive understanding of how polyhalogenated compounds behave in various chemical and biological systems. arxiv.orgnih.gov

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of this compound require the use of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The substitution pattern on the benzene ring leads to a unique set of signals, chemical shifts, and coupling constants that act as a molecular fingerprint.

The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, which is significantly influenced by the electronegativity and resonance effects of the adjacent halogen atoms.

¹H NMR: The molecule has two aromatic protons and one methyl group. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm). The fluorine atom will cause a significant downfield shift for the ortho proton, while the bromine and chlorine atoms also contribute to deshielding. The methyl group protons will appear as a singlet in the upfield region (around 2.0-2.5 ppm).

¹³C NMR: The six aromatic carbons will have distinct chemical shifts. Carbons directly bonded to halogens exhibit large shifts due to the halogens' strong inductive effects. The carbon attached to fluorine will show a particularly large downfield shift and a strong one-bond coupling (¹JCF). The order of these shifts is influenced by the complex interplay of inductive withdrawal and π-donation from the halogens.

¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and powerful tool. nih.gov The chemical shift of the single fluorine atom provides direct information about its electronic environment. In fluorinated benzenes, the ¹⁹F chemical shift is sensitive to the nature and position of other substituents on the ring. rsc.orgspectrabase.com

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Multiplicities Predicted values based on analogous compounds and established substituent effects.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C3-H | ~7.3 - 7.6 | d (doublet) | Coupled to ¹⁹F. |

| ¹H | C6-H | ~7.1 - 7.4 | s (singlet) or d (doublet) | May show small coupling to ¹⁹F. |

| ¹H | CH₃ | ~2.3 - 2.5 | s (singlet) | Methyl group protons. |

| ¹⁹F | C2-F | ~ -110 to -130 | d (doublet) | Coupled to C3-H. Referenced to CFCl₃. |

Spin-spin coupling constants (J) provide crucial information about the connectivity of atoms and the geometry of the molecule.

H-F Coupling: The coupling between the fluorine atom and the adjacent protons is particularly diagnostic. The three-bond coupling (³JHF) between the fluorine at C2 and the proton at C3 is typically in the range of 8-11 Hz. A smaller four-bond coupling (⁴JHF) to the proton at C6 may also be observed.

C-F Coupling: Carbon-fluorine couplings are generally large and occur over multiple bonds. The one-bond coupling (¹JCF) for the carbon directly attached to fluorine can be over 200 Hz. Two-bond (²JCF) and three-bond (³JCF) couplings are also observable and are invaluable for assigning the signals in the ¹³C NMR spectrum. nih.gov

H-H Coupling: The four-bond coupling (⁴JHH) between the two aromatic protons (at C3 and C6) is expected to be small (typically 0-1 Hz).

The unique pattern of these couplings allows for the unambiguous assignment of all signals and confirms the 1,2,4,5-substitution pattern on the benzene ring. deepdyve.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nist.gov

For this compound (C₇H₅BrClF), the presence of bromine and chlorine, both of which have multiple stable isotopes (⁷⁹Br/⁸¹Br in an ~1:1 ratio; ³⁵Cl/³⁷Cl in an ~3:1 ratio), results in a characteristic isotopic pattern for the molecular ion (M⁺). This pattern consists of four main peaks:

M⁺: Corresponding to the molecule with ⁷⁹Br and ³⁵Cl.

[M+2]⁺: Corresponding to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl.

[M+4]⁺: Corresponding to ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. oup.comnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the chemical formula. researchgate.net

Table 2: Predicted Isotopic Pattern and Exact Masses for the Molecular Ion of C₇H₅BrClF

| Isotopologue | Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| ¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁹F | [M]⁺ | 221.9247 | 100.0 |

| ¹²C₇¹H₅⁸¹Br³⁵Cl¹⁹F / ¹²C₇¹H₅⁷⁹Br³⁷Cl¹⁹F | [M+2]⁺ | 223.9227 / 223.9218 | 129.8 |

| ¹²C₇¹H₅⁸¹Br³⁷Cl¹⁹F | [M+4]⁺ | 225.9198 | 32.0 |

Under electron ionization (EI) conditions in a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For polyhalogenated aromatics, common fragmentation pathways include:

Loss of a Halogen Radical: The C-Br bond is typically the weakest, so the loss of a bromine radical (•Br) is often a primary fragmentation step, leading to a prominent [M-Br]⁺ peak.

Loss of a Methyl Radical: Cleavage of the bond to the methyl group can result in the loss of a •CH₃ radical, forming a stable [M-CH₃]⁺ ion.

Sequential Halogen Loss: Following the initial loss of bromine, subsequent loss of a chlorine radical (•Cl) can occur.

Loss of HX: Elimination of molecules such as HBr or HCl from the molecular ion can also be observed.

The study of these fragmentation pathways helps to piece together the structure of the molecule and provides additional confirmation of the types and positions of the substituents. youtube.comnih.gov The fragmentation of halogenated compounds is a well-studied area, and these predictable patterns aid in the identification of unknown polyhalogenated pollutants in environmental samples. mdpi.com

Isotope Pattern Analysis for Halogen Identification

Mass spectrometry is a powerful tool for identifying halogenated compounds due to the characteristic isotopic patterns of elements like chlorine and bromine. This compound contains both one bromine atom and one chlorine atom, leading to a distinctive pattern in its mass spectrum.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. This results in two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z). Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with abundances of about 75.77% and 24.23%. This gives a characteristic M and M+2 peak pattern with an intensity ratio of roughly 3:1.

When a molecule contains both a bromine and a chlorine atom, the resulting isotopic pattern is a combination of these individual patterns. The molecular ion region will exhibit a cluster of peaks. If we denote the molecular ion containing ⁷⁹Br and ³⁵Cl as M, then other peaks will appear at M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks (M: M+2: M+4) can be calculated based on the isotopic abundances, providing a definitive signature for the presence of one bromine and one chlorine atom.

| Isotopic Combination | Relative Mass (m/z) | Relative Abundance (%) | Calculated Intensity |

|---|---|---|---|

| ⁷⁹Br³⁵Cl | M | 0.5069 × 0.7577 | 100 |

| ⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl | M+2 | (0.4931 × 0.7577) + (0.5069 × 0.2423) | 129.8 |

| ⁸¹Br³⁷Cl | M+4 | 0.4931 × 0.2423 | 31.2 |

This predictable pattern is crucial for the initial identification of the compound in complex mixtures when analyzed by techniques such as GC-MS.

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar halogenated benzene derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.net Such an analysis would determine the unit cell parameters, the space group symmetry, and the packing of molecules within the crystal lattice.

The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. Halogen bonding is a particularly significant interaction in such molecules. researchgate.net It is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). rsc.org In the crystal structure of this compound, potential halogen bonds could form between the bromine or chlorine atom of one molecule and an electron-rich region, such as the fluorine or another halogen atom of a neighboring molecule.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum provides a molecular fingerprint that is highly specific to the compound's structure. For this compound, the spectra would be complex due to its low symmetry and multiple substituents.

Key vibrational modes can be assigned to specific functional groups and structural features. optica.org

C-H vibrations : Aromatic C-H stretching bands are expected in the 3100-3000 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, typically appear between 900 and 650 cm⁻¹. osti.gov

Methyl group vibrations : Symmetric and asymmetric C-H stretching of the methyl group would be observed around 2960-2870 cm⁻¹.

Aromatic ring vibrations : C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1400 cm⁻¹ region.

C-Halogen vibrations : The stretching vibrations for the carbon-halogen bonds are found in the lower frequency "fingerprint" region. The C-F stretch is typically strong and found around 1250-1000 cm⁻¹. The C-Cl stretch appears in the 785-540 cm⁻¹ range, while the C-Br stretch is observed at even lower frequencies, generally between 650-485 cm⁻¹. researchgate.net

Experimental and computational studies on similar molecules, such as 1-bromo-4-chlorobenzene (B145707), have been used to assign these vibrational frequencies with high accuracy. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 2960 - 2870 | Medium |

| Aromatic C=C Ring Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-H Out-of-Plane Bend | 900 - 650 | Strong |

| C-Cl Stretch | 785 - 540 | Strong |

| C-Br Stretch | 650 - 485 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The spectrum is expected to show absorptions corresponding to π → π* transitions.

For an unsubstituted benzene ring, symmetry-forbidden transitions give rise to a weak band (the B-band) around 260 nm, while more intense absorptions (the E- and K-bands) occur at shorter wavelengths. libretexts.org The presence of substituents (halogens and a methyl group) on the benzene ring alters the electronic structure, causing shifts in the absorption maxima (λ_max) and changes in intensity. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. While specific experimental UV-Vis data for this compound is limited, analysis of similar molecules suggests that the primary absorption bands would likely be observed in the 200-300 nm range. researchgate.net

Chromatographic Analysis and Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or environmental samples. Given its volatility and thermal stability, gas chromatography (GC) is the most suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS/GC×GC-TOFMS) for Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile halogenated organic compounds. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The combination of the retention time from the GC and the mass spectrum from the MS provides a highly confident identification.

For more complex samples containing numerous isomers or contaminants, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power. azom.comleco.co.jp GC×GC utilizes two different columns, and the structured separation in a two-dimensional chromatogram allows for the resolution of compounds that would co-elute in a standard one-dimensional GC analysis. unito.it The high speed and sensitivity of TOFMS are well-suited to the sharp, narrow peaks produced by GC×GC. leco.co.jp This powerful combination would be ideal for the non-target screening and precise identification of this compound in complex matrices. nih.gov

Despite a comprehensive search for specific High-Performance Liquid Chromatography (HPLC) data for the compound this compound, no detailed research findings or established analytical methods were found in the public domain.

Therefore, the following section on the computational and spectroscopic characterization of this specific compound cannot be provided at this time. Methodical and scientifically validated HPLC data, including parameters such as the column type, mobile phase composition, flow rate, detection wavelength, and retention times, are not available in the reviewed literature.

For accurate and reliable scientific discourse, it is imperative that the information presented is based on verifiable experimental results. Without access to such data for this compound, the generation of a detailed and factual article section on its HPLC analysis is not possible.

Reaction Mechanisms and Reactivity Studies of 1 Bromo 4 Chloro 2 Fluoro 5 Methylbenzene

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is determined by the directing effects of the substituents already present.

The regioselectivity of EAS on 1-bromo-4-chloro-2-fluoro-5-methylbenzene is a result of the cumulative directing influence of the bromo, chloro, fluoro, and methyl groups. Halogens are deactivating yet ortho-, para-directing, while the methyl group is activating and also ortho-, para-directing. ucalgary.cauomustansiriyah.edu.iq The compound has two available positions for substitution: C3 and C6.

The directing effects of each substituent are as follows:

Methyl group (at C5): This is an activating group that strongly directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions. fiveable.me

Fluoro group (at C2): This is a deactivating group that directs ortho (C1, C3) and para (C5).

Chloro group (at C4): This is a deactivating group that directs ortho (C3, C5) and para (C1).

Bromo group (at C1): This is a deactivating group that directs ortho (C2, C6) and para (C4).

When considering the two open positions, C3 and C6, the directing influences converge. The activating methyl group strongly favors substitution at its ortho position, C6. The bromo group also directs towards C6 (its ortho position). The chloro group directs towards C6 as well (its ortho position). In contrast, position C3 is primarily directed to by the fluoro and chloro groups.

Given the powerful activating and directing effect of the methyl group, coupled with the consensus of the bromo and chloro directors, electrophilic attack is predicted to occur predominantly at the C6 position. This position is also less sterically hindered compared to C3, which is situated between two halogen atoms.

| Substituent (Position) | Type | Directing Influence on C3 | Directing Influence on C6 |

|---|---|---|---|

| -Br (C1) | Deactivating, o,p-director | Meta | Ortho (Favorable) |

| -F (C2) | Deactivating, o,p-director | Ortho (Favorable) | Meta |

| -Cl (C4) | Deactivating, o,p-director | Ortho (Favorable) | Ortho (Favorable) |

| -CH₃ (C5) | Activating, o,p-director | Meta | Ortho (Strongly Favorable) |

| Predicted Major Product Site | Minor | Major |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org While this compound lacks a strongly activating group like a nitro group, the cumulative electron-withdrawing inductive effects of the three halogen atoms can render the ring sufficiently electron-poor to undergo NAS under forcing conditions.

In contrast to S N 1 and S N 2 reactions, the leaving group ability for NAS reactions often follows the trend F > Cl > Br > I. numberanalytics.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex. libretexts.org A more electronegative halogen, like fluorine, enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating this initial attack. stackexchange.comnih.gov

For this compound, the fluorine atom at C2 is the most electronegative halogen. This strong inductive effect makes the C2 carbon the most electrophilic and susceptible to nucleophilic attack. Therefore, fluorine is predicted to be the most probable leaving group in an NAS reaction. masterorganicchemistry.comyoutube.com

| Halogen | Position | Electronegativity (Pauling Scale) | Predicted NAS Reactivity |

|---|---|---|---|

| F | C2 | 3.98 | Highest (Most likely leaving group) |

| Cl | C4 | 3.16 | Intermediate |

| Br | C1 | 2.96 | Lowest |

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for site-selective metal-catalyzed cross-coupling reactions. The selectivity arises from the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds in the key oxidative addition step of the catalytic cycle. nih.gov The general reactivity trend for aryl halides in palladium-catalyzed reactions is C–I > C–Br > C–OTf > C–Cl. nih.gov

In the Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between an organohalide and an organoboron compound. researchgate.net For this compound, the C-Br bond is substantially more reactive towards oxidative addition with a Pd(0) catalyst than the C-Cl bond. This allows for highly selective coupling at the C1 position. By carefully controlling reaction conditions, it is possible to replace the bromine atom with an aryl, vinyl, or alkyl group from a corresponding boronic acid or ester, while leaving the chlorine atom at C4 untouched. nih.gov

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst. Similar to the Suzuki-Miyaura coupling, the selectivity is governed by the relative rates of oxidative addition. The C-Br bond at C1 will react preferentially over the C-Cl bond at C4. researchgate.net This enables the selective formation of a new carbon-carbon bond at the C1 position, leading to the synthesis of substituted stilbenes or cinnamates, depending on the alkene used.

| Reaction Type | Example Reagent | Reactive Site | Predicted Major Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid (PhB(OH)₂) | C1 (-Br) | 4-Chloro-2-fluoro-5-methyl-1,1'-biphenyl |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | C1 (-Br) | 4-Chloro-2-fluoro-4'-methoxy-5-methyl-1,1'-biphenyl |

| Heck Reaction | Styrene | C1 (-Br) | 1-(4-Chloro-2-fluoro-5-methylphenyl)-2-phenylethene |

| Heck Reaction | Ethyl acrylate | C1 (-Br) | Ethyl 3-(4-chloro-2-fluoro-5-methylphenyl)acrylate |

Ullmann-Type Coupling Reactions

The Ullmann reaction is a classic method for forming carbon-carbon (biaryl) or carbon-heteroatom bonds, traditionally involving copper-catalyzed coupling of aryl halides. organic-chemistry.org In the case of this compound, the reaction's selectivity is of primary interest. The general mechanism involves the oxidative addition of an aryl halide to a copper(I) species. organic-chemistry.org Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective coupling at the bromine-substituted position is expected.

The reaction typically requires high temperatures (often around 200 °C) and an excess of a copper reagent. organic-chemistry.org Modern variations of the Ullmann reaction may use ligands to facilitate the process at lower temperatures. researchgate.netmdpi.com For this compound, a symmetric biaryl coupling would proceed as follows:

Reaction: 2 molecules of this compound react in the presence of copper.

Product: The primary product would be 4,4'-dichloro-2,2'-difluoro-5,5'-dimethyl-1,1'-biphenyl, formed through the selective cleavage of the C-Br bonds.

Mechanism: The process begins with the dehalogenation of the aryl halide precursor to form surface-stabilized radicals, which then couple. mdpi.com

Ullmann-type reactions also extend to the formation of C-N and C-O bonds, such as in the synthesis of diaryl ethers or N-aryl amines, again with expected selectivity for the C-Br bond. researchgate.net

| Reactant | Catalyst/Reagent | Expected Major Product | Bond Formed |

|---|---|---|---|

| This compound | Copper (Cu) powder, high temperature | 4,4'-Dichloro-2,2'-difluoro-5,5'-dimethyl-1,1'-biphenyl | C(sp²)–C(sp²) |

Negishi, Stille, and Kumada Coupling Variants

These palladium- or nickel-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. Their application to dihalogenated substrates like this compound hinges on the chemoselective activation of one C-X bond over another.

Kumada Coupling: This reaction couples an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org The general order of halide reactivity for oxidative addition to the catalyst is I > Br > Cl > F. Therefore, this compound would selectively react at the C-Br position. nih.gov

Negishi Coupling: Involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Similar to other palladium-catalyzed couplings, the C-Br bond undergoes oxidative addition much more readily than the C-Cl bond, allowing for selective functionalization.

Stille Coupling: Utilizes an organotin reagent and a palladium catalyst. The reactivity pattern of the halide leaving group remains consistent, making the C-Br bond the preferred site for the reaction.

For all three variants, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and rate-determining step, oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)), is significantly faster for the C-Br bond than the C-Cl bond. This allows the chlorine atom to be retained as a functional handle for subsequent reactions.

| Coupling Reaction | Organometallic Reagent | Catalyst | Reactive Site on Substrate |

|---|---|---|---|

| Kumada | R-MgX | Ni or Pd complex | C-Br |

| Negishi | R-ZnX | Ni or Pd complex | C-Br |

| Stille | R-SnR'₃ | Pd complex | C-Br |

C-H Activation and Functionalization

Direct C-H activation is a powerful strategy that forms C-C or C-heteroatom bonds by cleaving a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials. In this compound, there are two aromatic C-H bonds. Their reactivity towards C-H activation is influenced by the electronic and steric environment created by the adjacent substituents.

The fluorine atom, being highly electronegative, can act as a directing group in some palladium-catalyzed C-H functionalization reactions, favoring activation at the ortho position. However, the position ortho to the fluorine is already substituted with either bromine or chlorine. The C-H bond at position 3 (ortho to chlorine and meta to bromine) and the C-H bond at position 6 (ortho to bromine and meta to chlorine) are potential sites for activation. The specific site of functionalization would depend heavily on the catalyst system and directing group strategy employed. Steric hindrance from the adjacent methyl and halogen groups would also play a significant role in determining the regioselectivity of the reaction.

Radical Reactions Involving Halogenated Benzenes

Halogenated aromatic compounds can participate in radical reactions, often initiated by light or a radical initiator. The most relevant radical reaction for this compound involves the methyl group.

Benzylic Bromination (e.g., using NBS)

Benzylic bromination refers to the substitution of a hydrogen atom on a carbon adjacent to an aromatic ring with a bromine atom. chadsprep.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. youtube.comyoutube.com This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. sciforum.net

For this compound, the reaction would occur at the methyl group:

Initiation: A radical initiator generates a bromine radical from trace amounts of HBr and NBS, or directly from NBS under photochemical conditions. chadsprep.com

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. The halogen substituents on the ring, being electron-withdrawing, may slightly destabilize the radical intermediate compared to unsubstituted toluene (B28343), but the reaction is generally effective.

Propagation: The benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product, 1-bromo-4-chloro-2-fluoro-5-(bromomethyl)benzene, and a new bromine radical. chadsprep.com

The use of NBS is crucial as it maintains a low, steady concentration of Br₂, which minimizes competitive electrophilic aromatic bromination of the ring. chadsprep.com

| Reactant | Reagent | Initiator | Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | 1-Bromo-4-chloro-2-fluoro-5-(bromomethyl)benzene |

Reactivity in Organometallic Chemistry

The formation of organometallic reagents is a key transformation for aryl halides.

Grignard Reagent Formation and Applications

Grignard reagents are organomagnesium halides (R-MgX) formed by the reaction of an organic halide with magnesium metal. researchgate.net For polyhalogenated aromatic compounds, the formation can be highly chemoselective. The reactivity of aryl halides towards magnesium follows the order I > Br > Cl. walisongo.ac.id

When this compound is treated with magnesium metal in an ether solvent (like THF or diethyl ether), the reaction will occur selectively at the more reactive C-Br bond. walisongo.ac.id This yields the Grignard reagent (4-chloro-2-fluoro-5-methylphenyl)magnesium bromide, leaving the C-Cl and C-F bonds intact.

Formation: this compound + Mg → (4-chloro-2-fluoro-5-methylphenyl)magnesium bromide

This resulting Grignard reagent is a powerful nucleophile and base. It can be used in a wide array of subsequent reactions to introduce new functional groups.

Common Applications:

Reaction with Aldehydes/Ketones: To form secondary or tertiary alcohols.

Reaction with Carbon Dioxide (CO₂): Followed by acidic workup to produce 4-chloro-2-fluoro-5-methylbenzoic acid.

Reaction with Esters: To yield tertiary alcohols.

Kumada Coupling: The in-situ formed Grignard reagent can be used as the nucleophilic partner in Kumada cross-coupling reactions. wikipedia.org

The selective formation of the Grignard reagent at the C-Br position makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic molecules.

Lithiation Reactions

The reactivity of this compound in lithiation reactions is governed by the complex interplay of its substituents: the bromine, chlorine, and fluorine atoms, and the methyl group. These reactions are crucial for creating functionalized derivatives by introducing a lithium atom, which can then be quenched with various electrophiles. Two primary competing mechanisms are plausible for the lithiation of this compound: directed ortho-metalation (DoM) and halogen-lithium exchange. The prevailing pathway is highly dependent on the choice of the lithiating agent and the reaction conditions.

Directed ortho-Metalation (DoM)

The fluorine atom at the C2 position can act as a moderate directing metalation group (DMG). organic-chemistry.orgwikipedia.org This is due to the ability of the electronegative fluorine to coordinate with the lithium atom of the organolithium reagent, thereby increasing the acidity of the adjacent protons. uwindsor.cabaranlab.org This effect, known as a complex-induced proximity effect (CIPE), facilitates the deprotonation of the aromatic ring at the position ortho to the fluorine atom. baranlab.org For this compound, the most likely site for deprotonation via DoM is the C3 position, which is ortho to the fluorine and not sterically hindered by the adjacent bromine atom.

This pathway is typically favored when using strong, non-nucleophilic lithium amide bases, such as lithium diisopropylamide (LDA). LDA is less likely to participate in halogen-lithium exchange and preferentially abstracts the most acidic proton on the ring. psu.edu The resulting aryllithium intermediate can then be trapped by an electrophile.

Halogen-Lithium Exchange

The second major pathway is the halogen-lithium exchange, a rapid reaction that involves the replacement of a halogen atom with a lithium atom. numberanalytics.com The rate of this exchange follows the trend I > Br > Cl, making the bromine atom at the C1 position the primary site for this reaction in this compound. wikipedia.org This reaction is kinetically controlled and is particularly efficient when using alkyllithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgwikipedia.org

The mechanism is believed to proceed through an "ate-complex" intermediate, where the organolithium reagent coordinates to the halogen atom before the exchange occurs. scribd.compku.edu.cn This pathway is often faster than deprotonation, especially at low temperatures.

Competition and Regioselectivity

In the lithiation of this compound, a competition between DoM at the C3 position and bromine-lithium exchange at the C1 position is expected. The regiochemical outcome is dictated by the choice of reagent and conditions.

With Lithium Diisopropylamide (LDA) , directed ortho-metalation is the anticipated major pathway, leading to the formation of 4-bromo-1-chloro-3-fluoro-6-methylphenyllithium.

With Alkyllithiums (n-BuLi, t-BuLi) , the much faster bromine-lithium exchange is expected to dominate, yielding 4-chloro-2-fluoro-5-methylphenyllithium. psu.edu

The following table summarizes the expected outcomes of lithiation under different hypothetical conditions, based on established reactivity principles for similar halogenated aromatic compounds.

| Lithiating Agent | Temperature (°C) | Predominant Mechanism | Expected Major Lithiated Intermediate |

|---|---|---|---|

| LDA | -78 | Directed ortho-Metalation (DoM) | 4-Bromo-1-chloro-3-fluoro-6-methylphenyllithium |

| n-BuLi | -78 | Bromine-Lithium Exchange | 4-Chloro-2-fluoro-5-methylphenyllithium |

| t-BuLi | -78 to -100 | Bromine-Lithium Exchange | 4-Chloro-2-fluoro-5-methylphenyllithium |

Detailed studies on structurally related chloro- and bromo-substituted fluoroarenes have confirmed that deprotonation consistently occurs at a position adjacent to a fluorine atom when using specialized butyllithium (B86547) reagents activated with potassium tert-butoxide or in the presence of lithium 2,2,6,6-tetramethylpiperidide. epfl.ch However, in the absence of such activators, standard alkyllithiums favor the halogen exchange pathway for bromo-fluoroarenes. psu.edu Therefore, precise control over the reaction conditions is paramount to achieving the desired regioselectivity in the lithiation of this compound.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for C-X Bond Transformations

The presence of three different carbon-halogen (C-X) bonds (C-Br, C-Cl, C-F) in 1-bromo-4-chloro-2-fluoro-5-methylbenzene presents a significant opportunity for selective functionalization. Future research is intensely focused on the development of novel catalytic systems, particularly those based on transition metals like palladium, nickel, and copper, that can exhibit high chemoselectivity. The goal is to devise catalysts that can cleave a specific C-X bond while leaving others intact, enabling stepwise and controlled molecular editing. This would allow for the sequential introduction of different functional groups, vastly expanding the synthetic utility of polyhalogenated aromatics and providing streamlined routes to complex molecular architectures.

Advanced Computational Modeling for Complex Molecular Interactions

Modern computational chemistry offers powerful tools for predicting and understanding the behavior of complex molecules. acs.orgnih.gov For a molecule like this compound, advanced computational modeling, including Density Functional Theory (DFT) and other quantum mechanical methods, is crucial. acs.orgrsc.org Future research will leverage these tools to accurately model the molecule's electronic properties, electrostatic potential surface, and non-covalent interactions. rsc.org Such models are essential for predicting reaction outcomes, understanding intermolecular forces like halogen bonding, and designing new molecules with tailored properties for applications in medicinal chemistry and materials science. nih.govacs.org These computational approaches can accelerate the discovery process by prioritizing promising synthetic targets and reducing the need for extensive empirical screening. nih.gov

Targeted Drug Design based on Halogen Bonding Principles

The field of medicinal chemistry has increasingly recognized the importance of halogen atoms in drug-receptor interactions through a phenomenon known as halogen bonding. acs.orgnih.gov This non-covalent interaction, where a halogen atom acts as an electrophilic center (a "sigma-hole"), can significantly enhance binding affinity and selectivity. nih.gov The bromine and chlorine atoms on the title compound are capable of forming such bonds. Future drug design efforts will be aimed at rationally incorporating polyhalogenated fragments like this compound into drug candidates. nih.gov By using computational models to predict and engineer these interactions, researchers can design highly potent and specific therapeutic agents that target proteins implicated in a wide range of diseases. rsc.orgnih.gov

Sustainable and Eco-friendly Synthetic Routes for Halogenated Compounds

Traditional methods for producing halogenated aromatic compounds often rely on harsh reagents and generate significant chemical waste. taylorfrancis.com A major direction for future research is the development of sustainable and environmentally friendly synthetic methodologies. taylorfrancis.com This includes exploring biocatalytic approaches using halogenating enzymes (halogenases), which operate under mild, aqueous conditions with high regioselectivity. researchgate.netrsc.org Flavin-dependent halogenases, for instance, are a green alternative to conventional methods for preparing aryl halides. researchgate.net Additionally, research into greener chemical methods, such as minimizing solvent use and developing recyclable catalysts, aims to reduce the environmental footprint associated with the synthesis of these important chemical building blocks. taylorfrancis.com

Elucidation of Complete Environmental Fate and Degradation Pathways

Polyhalogenated aromatic compounds can be persistent in the environment, raising concerns about their long-term impact. science.govnih.gov A critical area of future research is the complete elucidation of the environmental fate and degradation pathways of compounds like this compound. This involves studying their persistence, potential for bioaccumulation, and the mechanisms by which they are broken down by microorganisms. mdpi.comresearchgate.net Understanding the enzymatic reactions involved in the biodegradation of halogenated aromatics is key to developing effective bioremediation technologies for contaminated sites. nih.gov Research into the metabolic networks of bacteria capable of degrading polycyclic aromatic hydrocarbons (PAHs) provides a model for how such pathways can be unraveled. nih.govnih.gov

Exploration of New Material Science Applications for Polyhalogenated Aromatics

The introduction of multiple halogen atoms onto an aromatic ring significantly alters its electronic and physical properties. This opens up avenues for new applications in material science. Future research will explore the use of polyhalogenated aromatics as building blocks for functional materials. Potential applications include organic electronics, where the electronic properties can be tuned for use in semiconductors or light-emitting diodes (OLEDs), and the creation of advanced polymers with enhanced thermal stability or flame-retardant properties. The high molecular density of these compounds could also be exploited in the formulation of specialized optical materials or liquid crystals.

Table of Future Research Directions

| Section | Research Area | Key Objectives | Potential Impact |

|---|---|---|---|

| 6.1 | Novel Catalytic Systems | Develop catalysts for selective C-X bond activation. | More efficient and controlled synthesis of complex molecules. |

| 6.2 | Advanced Computational Modeling | Accurately predict molecular properties and interactions. | Accelerated design of new molecules and materials. |

| 6.3 | Targeted Drug Design | Utilize halogen bonding to improve drug potency and selectivity. | Development of more effective therapeutic agents. |

| 6.4 | Sustainable Synthetic Routes | Create eco-friendly methods using biocatalysis and green chemistry. | Reduced environmental impact of chemical manufacturing. |

| 6.5 | Environmental Fate and Degradation | Understand biodegradation pathways and environmental persistence. | Improved risk assessment and new bioremediation strategies. |

| 6.6 | New Material Science Applications| Exploit unique properties for functional materials (e.g., OLEDs, polymers). | Creation of next-generation materials with novel properties. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-bromo-4-chloro-2-fluoro-5-methylbenzene, and how can they be experimentally determined?

- Answer : The molecular formula is C₇H₅BrClF (MW: 223.47 g/mol) . Physical properties like melting/boiling points and density are not widely reported, necessitating experimental determination.

- Methods :

- Melting Point : Differential Scanning Calorimetry (DSC).

- Density : Pycnometry or computational estimation using software like Gaussian.

- Purity : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) (>97% purity thresholds are typical for research-grade compounds) .

Q. How can researchers safely handle and store this compound in the laboratory?

- Answer :

- Handling : Use PPE (gloves, goggles, lab coat) under a fume hood. Avoid inhalation and skin contact due to hazards (H300-H302: toxic if swallowed/inhaled) .

- Storage : In airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents and bases .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and neutralize with sodium bicarbonate .

Q. What synthetic routes are available for preparing this compound?

- Answer :

- Halogenation : Direct bromination/chlorination of fluorotoluene derivatives using catalysts like FeCl₃ or AlCl₃.

- Stepwise Functionalization : Start with 4-chloro-2-fluoro-5-methylbenzene and introduce bromine via electrophilic substitution.

- Quality Control : Monitor reaction progress with TLC and confirm regioselectivity via -NMR (aromatic proton splitting patterns) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Answer :

- Steric Effects : The methyl group at position 5 and halogens at positions 1, 2, and 4 create steric hindrance, limiting accessibility for catalysts like Pd(0).

- Electronic Effects : Electron-withdrawing groups (Br, Cl, F) deactivate the benzene ring, requiring strong bases (e.g., NaOtBu) or ligands (XPhos) to facilitate Suzuki-Miyaura couplings.

- Methodological Optimization : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and design catalysts .

Q. What analytical techniques are most effective for resolving contradictions in reported data (e.g., conflicting purity or spectral data)?

- Answer :

- Purity Discrepancies : Cross-validate GC, HPLC, and -NMR results. For trace impurities, use LC-MS with ion-trap detectors .

- Spectral Data : Compare experimental -NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Reference databases like NIST WebBook for validation .

- Case Study : Discrepancies in melting points may arise from polymorphic forms; use XRD to confirm crystal structure .

Q. How can computational chemistry guide the design of derivatives from this compound for medicinal chemistry applications?

- Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets.

- ADMET Prediction : Use SwissADME to assess solubility, permeability, and toxicity early in the design phase .

Methodological Challenges and Solutions

Q. What strategies improve the yield of this compound in multistep syntheses?

- Answer :

- Step Optimization : Use microwave-assisted synthesis to reduce reaction time and byproducts.

- Catalyst Screening : Test Pd/Cu bimetallic systems for improved selectivity in halogenation steps.

- Workflow : Monitor intermediates via inline IR spectroscopy to adjust conditions dynamically .

Q. How can researchers mitigate environmental risks when disposing of waste containing this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.